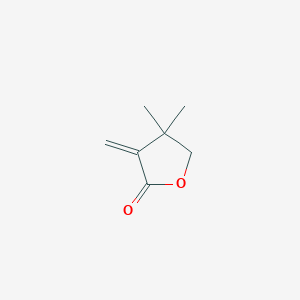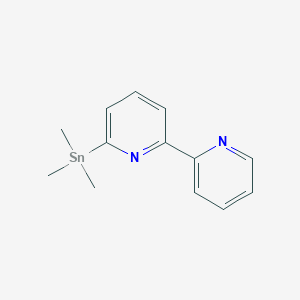
6-(Trimethylstannyl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trimethylstannyl)-2,2’-bipyridine is an organotin compound that features a bipyridine ligand with a trimethylstannyl group attached to one of the pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is to treat 2,2’-bipyridine with a strong base such as n-butyllithium to generate the lithiated intermediate, which is then reacted with trimethyltin chloride to yield the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trimethylstannyl)-2,2’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
6-(Trimethylstannyl)-2,2’-bipyridine has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of complex organic molecules through cross-coupling reactions.
Materials Science: The compound can be used in the preparation of functional materials, including polymers and coordination complexes.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 6-(Trimethylstannyl)-2,2’-bipyridine in chemical reactions primarily involves the transfer of the trimethylstannyl group to other molecules. In Stille coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond by coordinating with the bipyridine ligand and the organic halide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyltin Chloride: Another organotin compound used in similar types of reactions.
Trimethylstannyl Arylboronates: These compounds also feature the trimethylstannyl group and are used in cross-coupling reactions.
Uniqueness
6-(Trimethylstannyl)-2,2’-bipyridine is unique due to the presence of the bipyridine ligand, which can coordinate with metal catalysts and enhance the reactivity and selectivity of the compound in various chemical reactions .
Propriétés
Numéro CAS |
183368-58-3 |
|---|---|
Formule moléculaire |
C13H16N2Sn |
Poids moléculaire |
318.99 g/mol |
Nom IUPAC |
trimethyl-(6-pyridin-2-ylpyridin-2-yl)stannane |
InChI |
InChI=1S/C10H7N2.3CH3.Sn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h1-7H;3*1H3; |
Clé InChI |
KENAMVURESTJFN-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CC=CC(=N1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)
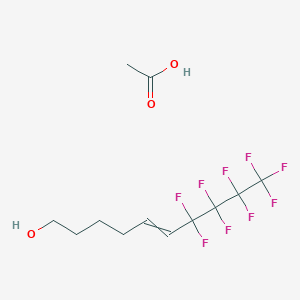
![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)

![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)

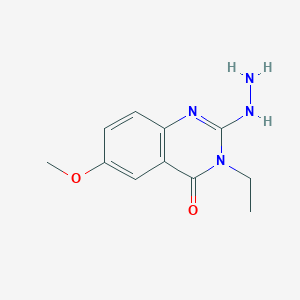
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
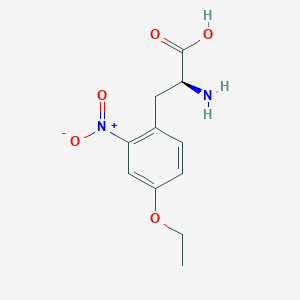


![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
